Methyl 6-(dimethylamino)-2-naphthoate
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Overview
Description
Methyl 6-(dimethylamino)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dimethylamino)-2-naphthoate typically involves the esterification of 6-(dimethylamino)-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(dimethylamino)-2-naphthoic acid+methanolacid catalystMethyl 6-(dimethylamino)-2-naphthoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethylamino)-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6-(dimethylamino)-2-naphthol.
Substitution: Formation of various substituted naphthoates depending on the substituent introduced.
Scientific Research Applications
Methyl 6-(dimethylamino)-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(dimethylamino)-2-naphthoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2-naphthoate
- Methyl 6-methoxy-2-naphthoate
- Methyl 6-hydroxy-2-naphthoate
Uniqueness
Methyl 6-(dimethylamino)-2-naphthoate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
CAS No. |
5043-06-1 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 6-(dimethylamino)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-15(2)13-7-6-10-8-12(14(16)17-3)5-4-11(10)9-13/h4-9H,1-3H3 |
InChI Key |
YNDOGGZQRKTTKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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